molecular formula C22H15F3N4O3 B2549413 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105250-12-1

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2549413
CAS No.: 1105250-12-1
M. Wt: 440.382
InChI Key: HOISJFKREQFKGD-UHFFFAOYSA-N
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Description

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule offered for research and development purposes. This compound features a hybrid heterocyclic structure, integrating a 1,2,4-oxadiazole ring and a 2-pyridinone moiety, which are of significant interest in medicinal chemistry for their potential as kinase inhibitors or modulators of various biological pathways. Its structural framework suggests potential for probing enzyme function and cellular signaling processes. The presence of the trifluoromethyl group can influence the molecule's lipophilicity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all necessary approvals and safety protocols are in place before purchasing and handling this material.

Properties

IUPAC Name

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O3/c23-22(24,25)16-10-4-5-11-17(16)26-18(30)13-29-12-6-9-15(21(29)31)20-27-19(28-32-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOISJFKREQFKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclodehydration of Amidoximes

The reaction of amidoximes with carboxylic acid derivatives remains a cornerstone for oxadiazole synthesis. For example, isonicotinic acid hydrazide reacts with triethyl orthobenzoate under reflux to yield 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine. Key steps include:

  • Formation of amidoxime : Benzamidoxime is generated via hydroxylamine treatment of benzonitrile.
  • Cyclodehydration : The amidoxime reacts with triethyl orthobenzoate at 120°C for 24 h, forming the oxadiazole ring.
    • Yield : 81–90%
    • Conditions : Reflux in anhydrous ethanol, followed by recrystallization.

Graphene Oxide (GO)-Catalyzed One-Pot Synthesis

A modern approach utilizes graphene oxide as a dual acid catalyst and oxidant. Benzaldehyde and benzamidoxime undergo oxidative cyclization in the presence of GO, yielding 3,5-diaryl-1,2,4-oxadiazoles.

  • Yield : 85–92%
  • Advantages : Shorter reaction time (4–6 h), ambient temperature, and recyclable catalyst.
  • Mechanism : GO facilitates protonation of the aldehyde, followed by nucleophilic attack and oxidative cyclization.

Preparation of the 1,2-Dihydropyridin-2-One Scaffold

The 1,2-dihydropyridin-2-one core is synthesized via partial reduction of pyridine derivatives or cyclization of β-ketoamides.

Partial Reduction of Pyridine N-Ylides

Sodium borohydride reduction of pyridine N-ylides, derived from N-aminopyridinium salts, produces 1,2,3,6-tetrahydropyridines. Subsequent oxidation with manganese dioxide yields the 1,2-dihydropyridin-2-one structure:

  • Example : Reduction of N-ylide 10a (derived from 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine) with NaBH4 in ethanol yields 1,2-dihydropyridin-2-one derivatives.
  • Yield : 70–78%.

Cyclocondensation of β-Ketoamides

Cyclization of β-ketoamides with ammonium acetate in acetic acid provides an alternative route. For instance, 3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide undergoes cyclization to form a dihydropyridinone intermediate.

  • Conditions : Reflux in acetic acid for 12 h.
  • Yield : 65–72%.

Synthesis of N-[2-(Trifluoromethyl)Phenyl]Acetamide

The trifluoromethyl-substituted aniline moiety is prepared via hydrogenation and acylation:

Hydrogenation of Nitro Precursors

2-Nitro-4-(trifluoromethyl)aniline is reduced under hydrogen (50 psi) using palladium on carbon (Pd/C) in methanol:

  • Yield : 95%.
  • Conditions : Room temperature, 20 min reaction time.

Acylation with Acetyl Chloride

The resulting 2-amino-4-(trifluoromethyl)aniline is acetylated using acetyl chloride in dichloromethane with triethylamine as a base:

  • Yield : 88%.
  • Purity : >98% (HPLC).

Final Coupling of Moieties

The assembly of the target compound involves coupling the 1,2-dihydropyridin-2-one-oxadiazole intermediate with N-[2-(trifluoromethyl)phenyl]acetamide.

Nucleophilic Substitution

A bromide at the 1-position of the dihydropyridinone reacts with the acetamide’s amine group under basic conditions:

  • Conditions : K2CO3 in DMF, 80°C, 8 h.
  • Yield : 68%.

Amide Coupling Using EDCI/HOBt

Carbodiimide-mediated coupling ensures efficient amide bond formation:

  • Activation : The carboxylic acid derivative of the dihydropyridinone-oxadiazole is activated with EDCI and HOBt.
  • Coupling : Reaction with N-[2-(trifluoromethyl)phenyl]acetamide in DMF at 0°C.
    • Yield : 75–82%.

Data Tables

Table 1: Comparison of Oxadiazole Synthesis Methods

Method Catalyst Time (h) Yield (%) Reference
Cyclodehydration None 24 81–90
GO-Catalyzed Graphene oxide 4–6 85–92

Table 2: Yields of Key Intermediates

Intermediate Synthesis Step Yield (%) Reference
3-Phenyl-1,2,4-oxadiazol-5-ylpyridine Cyclodehydration 89.8
1,2-Dihydropyridin-2-one NaBH4 reduction 70–78
N-[2-(trifluoromethyl)phenyl]acetamide Acylation 88

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide . For instance:

  • In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% in some cases .
  • Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression, including 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes associated with cancer .

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies indicate that it may inhibit pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent .

Case Studies and Experimental Findings

StudyCompoundFindings
Similar oxadiazole derivativesSignificant anticancer activity against multiple cell lines with high percent growth inhibition.
1,3,4-Oxadiazole derivativesDemonstrated potential as 5-lipoxygenase inhibitors with promising docking scores.
Oxadiazole-based compoundsShowed anti-inflammatory activity through molecular docking studies targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds include:

Biological Activity

The compound 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure that integrates a dihydropyridine , an oxadiazole , and a trifluoromethylphenyl group. The synthesis typically involves several steps including:

  • Formation of the oxadiazole ring through the reaction of hydrazides with nitriles.
  • Introduction of the pyridine moiety via condensation reactions.
  • Final acetamide formation through amide coupling reactions.

These synthetic routes are optimized to enhance yield and purity for potential pharmaceutical applications.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for certain oxadiazole derivatives range from 0.12 to 2.78 µM , demonstrating their potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5491.5
Compound CA3752.78

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with specific targets such as estrogen receptors and caspases, leading to increased expression of pro-apoptotic factors like p53 .

In vitro studies have demonstrated that treatment with oxadiazole derivatives results in increased caspase-3 cleavage, a hallmark of apoptosis .

Additional Biological Activities

Beyond anticancer properties, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is needed to clarify these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • In a study on 1,2,4-oxadiazole derivatives, it was found that modifications in the phenyl ring significantly affected biological activity; halogen substitutions reduced anticancer efficacy .
  • Another investigation highlighted that certain oxadiazole-based compounds showed selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

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